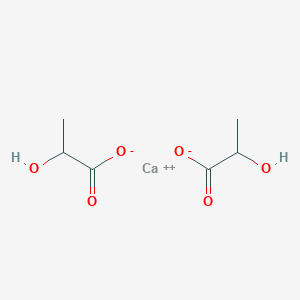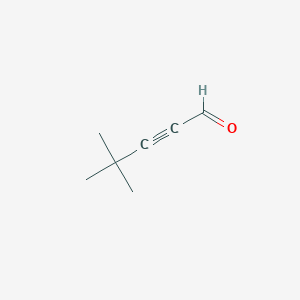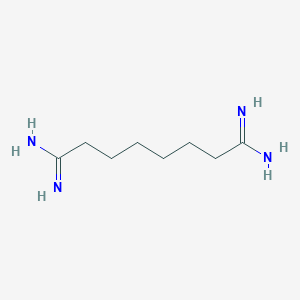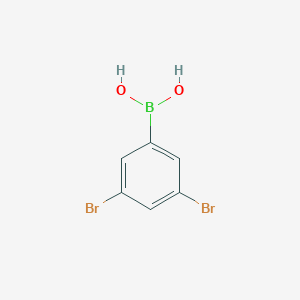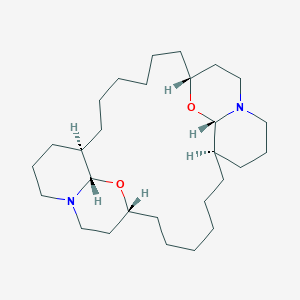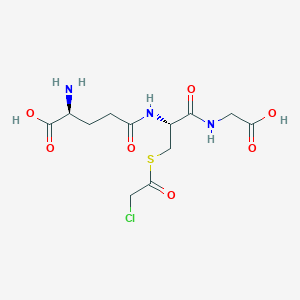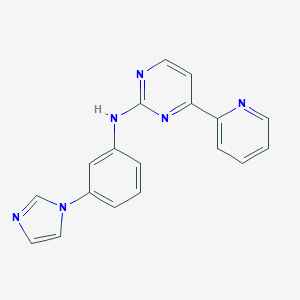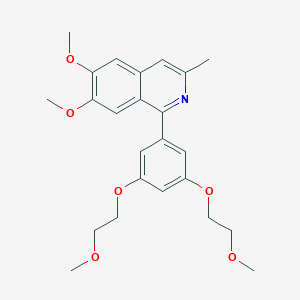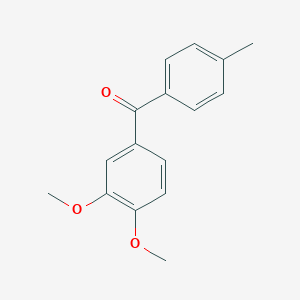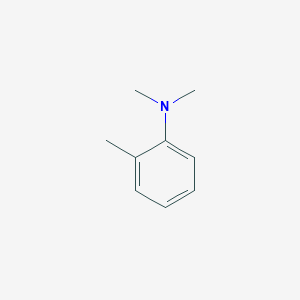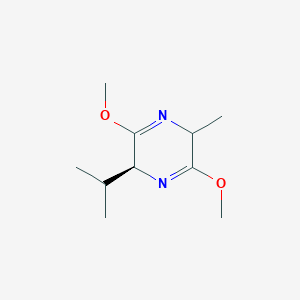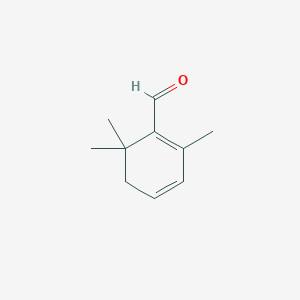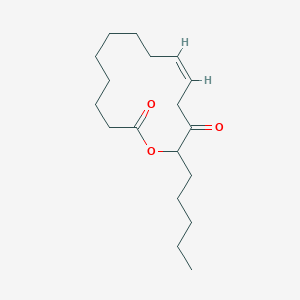
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.
Direcciones Futuras
There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
Métodos De Síntesis
The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.
Aplicaciones Científicas De Investigación
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
Propiedades
Número CAS |
114416-55-6 |
|---|---|
Nombre del producto |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8- |
Clave InChI |
MANKLCWXYICFDJ-FLIBITNWSA-N |
SMILES isomérico |
CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
SMILES canónico |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
Sinónimos |
12-keto-9(2)-octadecen-13-olide 12-KO13O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



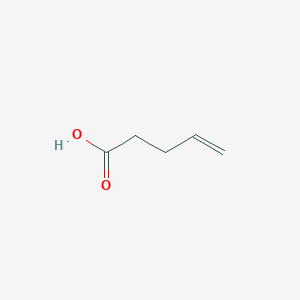
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
